molecular formula C17H17F2NO5S B2710412 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 1396714-20-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No. B2710412
CAS RN: 1396714-20-7
M. Wt: 385.38
InChI Key: AEIOXKZTDWGGGG-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17F2NO5S and its molecular weight is 385.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Methanesulfonamides have been extensively studied for their synthesis and photophysical properties. For example, compounds with methanesulfonamido groups demonstrate excited state intramolecular proton transfer fluorescence, indicating their potential as wavelength shifters in scintillating detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993). This property could be relevant for the research applications of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide in developing advanced materials for radiation detection.

Chemical Reactivity and Applications

The reactivity of methanesulfonamides has been exploited in various chemical transformations. For instance, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed as chemoselective N-acylation reagents, showcasing the potential of methanesulfonamide derivatives in synthetic organic chemistry for selective functional group transformations (Kondo et al., 2000). Such chemoselectivity could be advantageous in the synthesis and modification of complex molecules, including pharmaceuticals and agrochemicals.

Structural Analysis and Molecular Interactions

Studies on methanesulfonamide derivatives also highlight their structural characteristics and molecular interactions. The molecular structures of these compounds, as determined by X-ray crystallography, reveal insights into their conformation and hydrogen bonding patterns, which are crucial for understanding their reactivity and interactions with biological molecules (Gowda, Foro, & Fuess, 2007). Such information is vital for the design of new drugs and materials with specific properties.

Catalysis and Organic Transformations

Furthermore, methanesulfonamides are involved in catalytic processes and organic transformations. The use of ferrous methanesulfonate as an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions showcases the versatility of methanesulfonamide-based catalysts in green chemistry (Wang et al., 2011). This example underscores the potential application of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide in catalysis, possibly facilitating environmentally friendly chemical processes.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO5S/c1-17(21,12-2-5-15-16(7-12)25-10-24-15)9-20-26(22,23)8-11-6-13(18)3-4-14(11)19/h2-7,20-21H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIOXKZTDWGGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide

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